7-Chloro-3-methyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-methyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRCFSYJFZVAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Chloro 3 Methyl 1h Indazole and Its Derivatives
Strategic Approaches to Indazole Ring System Construction
The formation of the indazole ring system can be achieved through various synthetic transformations, primarily involving the formation of a crucial N-N bond and subsequent cyclization. Modern approaches often utilize intramolecular cyclization reactions, leveraging advancements in catalysis to achieve high efficiency and selectivity.
Intramolecular Cyclization Reactions
Intramolecular cyclization represents a powerful and direct strategy for the synthesis of the indazole nucleus. These methods typically involve the formation of a C-N bond through the amination of a C-H bond on an aromatic ring, starting from appropriately substituted precursors like hydrazones.
Palladium catalysis has emerged as a robust tool for C-H activation and subsequent amination to form heterocyclic systems. In the context of indazole synthesis, this methodology involves the intramolecular cyclization of hydrazone compounds. A catalytic amount of a palladium salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of co-oxidants like copper(II) acetate (Cu(OAc)₂) and silver trifluoroacetate (B77799) (AgOCOCF₃), can efficiently effect the cyclization to produce a variety of substituted indazoles. nih.gov These reactions are valued for their tolerance of various functional groups, including halogens, which is particularly relevant for the synthesis of chloro-substituted indazoles. nih.gov While direct examples for the synthesis of 7-Chloro-3-methyl-1H-indazole via this specific route are not extensively detailed in the literature, the general applicability of this method to halogenated substrates suggests its potential.
Table 1: Representative Conditions for Palladium-Catalyzed Indazole Synthesis
| Catalyst / Reagents | Starting Material | Product | Yield (%) | Reference |
| Pd(OAc)₂, Cu(OAc)₂, AgOCOCF₃ | Substituted Hydrazones | 3-Aryl/Alkylindazoles | Moderate to Good | nih.gov |
Note: This table represents general conditions and yields may vary depending on the specific substrate.
Direct intramolecular amination of an aryl C-H bond in hydrazones can also be achieved using strong oxidizing agents, providing a metal-free alternative for indazole synthesis. Common oxidants employed for this transformation include iodine (I₂) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). researchgate.netnih.gov The reaction typically proceeds by treating a diaryl or tert-butyl aryl ketone hydrazone with the oxidizing agent, often in the presence of a base like potassium iodide and sodium acetate when using iodine. nih.gov This method offers a straightforward route to 1H-indazoles and has been shown to be compatible with various functional groups. nih.gov The application of this strategy to substrates bearing chloro and methyl substituents is feasible, although specific yield and reaction optimization would be necessary for the synthesis of this compound.
Table 2: Oxidizing Agents for Direct Aryl C-H Amination in Indazole Synthesis
| Oxidizing Agent | Precursor | Product | Key Features | Reference |
| Iodine (I₂) / KI / NaOAc | Diaryl or tert-butyl aryl ketone hydrazones | 1H-Indazoles | Metal-free, straightforward | nih.gov |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Arylhydrazones | 1H-Indazoles | Good functional group compatibility | nih.gov |
A silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides an efficient pathway to a diverse range of 1H-indazoles. nih.gov This method has demonstrated effectiveness in synthesizing 3-substituted indazoles, which can be challenging to obtain through other C-H amination techniques. nih.gov The reaction typically employs a silver(I) salt, such as silver triflimide (AgNTf₂), often in conjunction with a co-oxidant like copper(II) acetate, in a suitable solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. nih.gov Preliminary mechanistic studies suggest that this amination proceeds via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.gov Notably, this method has been successfully applied to the synthesis of a chloro-substituted indazole derivative, specifically Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, highlighting its potential for the synthesis of compounds like this compound. nih.gov
Table 3: Silver(I)-Mediated Synthesis of a Chloro-Substituted Indazole Derivative
| Starting Material | Reagents | Product | Yield | Reference |
| Methyl 2-((4-methoxyphenyl)hydrazono)-2-(4-chlorophenyl)acetate | AgNTf₂, Cu(OAc)₂ | Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Good | nih.gov |
Note: The starting material and product are illustrative of the method's applicability to chloro-substituted systems.
The intramolecular cyclization of appropriately substituted phenylhydrazines is a classical and versatile approach to the indazole core. A prominent variation of this strategy involves the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. nih.govbeilstein-journals.org This method is particularly relevant for the synthesis of this compound, as it directly utilizes a chlorinated precursor. The reaction typically involves heating the ortho-chlorinated arylhydrazone with a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a base and a ligand in a high-boiling solvent like DMF. nih.gov While this method has been successfully used for a range of N-phenyl and N-thiazolyl-1H-indazoles, the yields can be influenced by the electronic nature of the substituents on the aryl rings. nih.gov
Catalyst-Based Synthesis Advancements
Continuous advancements in catalysis are paving the way for more efficient and selective syntheses of indazole derivatives. The development of novel catalyst systems and the optimization of reaction conditions are key to overcoming challenges such as regioselectivity and substrate scope limitations. For instance, cobalt-catalyzed C-H bond functionalization/addition/cyclization cascades have been reported for the synthesis of N-aryl-2H-indazoles. nih.gov While this specific example leads to the 2H-indazole isomer, it showcases the potential of exploring different transition metals to achieve novel reactivity and selectivity in indazole synthesis. Further research into catalyst design will likely lead to more direct and efficient routes for specifically substituted indazoles like this compound.
Transition Metal-Catalyzed Methods (e.g., Suzuki Coupling for C7 Substitution)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. The palladium-catalyzed Suzuki-Miyaura coupling, in particular, has been effectively utilized for the C7-arylation of the indazole ring. nih.gov This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov
A general approach involves the regioselective bromination of a 4-substituted-1H-indazole at the C7 position, followed by a palladium-mediated Suzuki-Miyaura reaction with various aryl boronic acids. nih.govrsc.orgnih.gov This two-step process allows for the introduction of diverse aryl groups at the C7 position, a modification that is often challenging to achieve directly. nih.gov The choice of catalyst is crucial for the efficiency of the Suzuki coupling; studies have shown that catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are highly effective.
The reaction conditions for the Suzuki-Miyaura coupling of 7-bromo-4-substituted-1H-indazoles have been optimized, exploring different palladium catalysts, bases, and solvents to achieve high yields. nih.gov
Table 1: Optimization of Suzuki-Miyaura Reaction for C7-Arylation of a 7-Bromo-1H-indazole Derivative nih.gov
| Entry | Catalyst (10 mol%) | Base (3 equiv.) | Solvent | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 25 |
| 2 | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 32 |
| 3 | Pd₂(dba)₃ | K₂CO₃ | Toluene/H₂O | 41 |
| 4 | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 94 |
| 5 | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 88 |
| 6 | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 75 |
Reaction conditions: N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, (4-methoxyphenyl)boronic acid (1.5 equiv.), catalyst, base, solvent, microwave irradiation at 120 °C for 2 hours.
Beyond Suzuki coupling, other transition metal-catalyzed reactions, such as copper-catalyzed N-arylation of ortho-chlorinated arylhydrazones, have been developed for the synthesis of the indazole core itself. beilstein-journals.org These methods often provide good to excellent yields and are crucial for constructing the foundational heterocyclic structure before subsequent functionalization. nih.gov
Acid-Base Catalyzed Approaches
Acid and base catalysis plays a significant role in several synthetic routes to indazoles. The Davis-Beirut reaction, for instance, is a versatile method for synthesizing 2H-indazoles and can be catalyzed by either acids or bases. wikipedia.orgnih.gov This reaction typically involves the N,N-bond forming heterocyclization of substrates like o-nitrosobenzaldehyde and primary amines. nih.gov
In base-catalyzed mechanisms, a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is used to deprotonate a precursor, initiating the cyclization cascade. wikipedia.org For example, the reaction of an N-substituted 2-nitrobenzylamine in the presence of a base leads to the formation of a carbanion, which then cyclizes to form the 2H-indazole ring. wikipedia.org
Acid-catalyzed conditions are also employed, particularly in the classical Fischer indole (B1671886) synthesis, a reaction which has analogous applications in indazole synthesis. umn.edutcichemicals.comjk-sci.comthermofisher.com In these reactions, Brønsted or Lewis acids facilitate the condensation of an arylhydrazine with a ketone or aldehyde, followed by a acs.orgacs.org-sigmatropic rearrangement and cyclization. jk-sci.com Trifluoromethanesulfonic acid is one example of an acid catalyst used to promote the N2-alkylation of 1H-indazoles. organic-chemistry.org
Organocatalytic and Green Chemistry Innovations
In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. Organocatalysis and green chemistry principles have been successfully applied to the synthesis of indazoles.
Green chemistry approaches often focus on minimizing waste, using less hazardous reagents, and employing alternative energy sources. Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times and often increasing yields for indazole synthesis. ajrconline.orgresearchgate.net These reactions can be performed in greener solvents like water or even under solvent-free conditions, which further enhances their environmental credentials. jchr.orgacademie-sciences.fr For example, a one-pot microwave-assisted method for synthesizing 1-H-indazoles from salicylaldehyde (B1680747) and hydrazine (B178648) hydrates has been developed, offering an eco-friendly alternative to conventional heating. ajrconline.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indazole Derivatives ajrconline.org
| Entry | Substituent | Conventional Method (Yield %) | Microwave Method (Yield %) |
| 1 | H | 62 | 89 |
| 2 | 5-Cl | 58 | 85 |
| 3 | 5-Br | 55 | 81 |
| 4 | 5-NO₂ | 52 | 78 |
| 5 | 3,5-di-Br | 48 | 75 |
Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for synthesizing chiral and achiral indazole derivatives. While specific organocatalytic routes for this compound are less commonly reported, the principles are broadly applicable to heterocycle synthesis, often enabling reactions with high enantioselectivity. nih.gov
Classical and Modern Synthetic Routes Applied to Substituted Indazoles
Alongside modern catalytic methods, several classical routes remain fundamental for the synthesis of the indazole core, which can then be further modified.
Derivatives from ortho-Alkylanilines (Diazotization/Nitrosation)
One of the oldest methods for preparing the 1H-indazole core involves the diazotization of ortho-alkylanilines, such as o-toluidine, followed by intramolecular cyclization. chemicalbook.comorgsyn.orgguidechem.com In this process, the aniline (B41778) is treated with a nitrosating agent, like sodium nitrite (B80452) (NaNO₂) in an acidic medium, to form a diazonium salt. chemicalbook.comunion.edu This intermediate then undergoes a ring-closure reaction involving the adjacent methyl group to form the indazole ring. chemicalbook.com Variations of this method involve the nitrosation of an acetylated aniline, such as N-acetyl-o-toluidine, which can offer a more convenient and higher-yielding pathway. orgsyn.org
Addition and Cyclization of Hydrazines with ortho-Haloarylaldehydes or Ketones
A widely used and versatile strategy for constructing the indazole ring system is the reaction between a hydrazine derivative and an ortho-haloaryl aldehyde or ketone. researchgate.netnih.govnih.gov The initial step is the condensation of the two components to form a hydrazone intermediate. beilstein-journals.org This hydrazone then undergoes an intramolecular cyclization to yield the indazole product. This cyclization is often promoted by a catalyst, typically copper or palladium complexes, and a base. beilstein-journals.orgnih.govorganic-chemistry.org
The use of o-fluorobenzaldehydes is particularly effective, as the fluorine atom acts as a good leaving group during the nucleophilic aromatic substitution (SNAr) cyclization step. chemicalbook.comnih.gov This approach avoids some of the side reactions, such as the Wolff-Kishner reduction, that can occur when using the aldehydes directly. nih.gov
Diels-Alder Cycloadditions for Tetrahydroindazoles Precursors
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings with high stereocontrol. masterorganicchemistry.com In the context of indazole synthesis, it can be used to form tetrahydroindazole (B12648868) precursors, which can subsequently be aromatized to the indazole. orgsyn.org The intramolecular version of the Diels-Alder reaction (IMDA) is particularly useful, where the diene and dienophile are part of the same molecule, leading to fused or bridged ring systems. masterorganicchemistry.comprinceton.eduprinceton.edu
While less common for the direct synthesis of aromatic indazoles, the Diels-Alder reaction provides access to the core cyclic structure. For instance, an intramolecular inverse-electron-demand Diels-Alder reaction between an imidazole (B134444) and a 1,2,4-triazine (B1199460) has been shown to produce tetrahydro-1,5-naphthyridines, showcasing the utility of this reaction type in building complex nitrogen-containing heterocyclic systems. nih.gov A related [3+2] cycloaddition approach, reacting arynes with hydrazones, can also be used to construct the 1H-indazole skeleton directly. organic-chemistry.orgnih.gov
Synthesis of Key Intermediates for this compound Analogs
The construction of this compound and its derivatives relies on the strategic synthesis of crucial precursors. These intermediates provide the foundational molecular framework upon which further modifications can be made to generate a diverse range of analogs. The following sections detail the synthetic approaches to two key classes of intermediates: 7-chloro-1H-indazole-3-carboxylic acid precursors and 3-methyl-1H-indazole core structures.
Synthesis of 7-Chloro-1H-indazole-3-carboxylic Acid Precursors
7-Chloro-1H-indazole-3-carboxylic acid is a vital intermediate for the synthesis of various protein kinase B inhibitors and other therapeutic agents. guidechem.com Several synthetic routes have been developed to produce this key precursor, starting from a variety of commercially available materials.
One common approach involves the use of substituted nitrobenzene (B124822) derivatives. For instance, 2-(3-fluoro-6-nitrobenzene) acetic acid can be catalytically hydrogenated under acidic conditions to yield 7-chloro-indazole-3-carboxylic acid. guidechem.com Another route utilizes 2-fluoro-6-methyl-aniline as the starting material. guidechem.com Furthermore, 1,6-dichloro-2-nitrobenzene has also been employed as a precursor in the synthesis of this important indazole derivative. guidechem.com
A different strategy begins with 2-fluoroaniline, which undergoes a reaction with an active methylene (B1212753) compound, such as diethyl malonate, followed by cyclization and subsequent chlorination to afford the desired product. guidechem.com Additionally, 2-(2-amino-3-chlorophenyl)acetic acid can be diazotized and cyclized to form 7-chloro-1H-indazole-3-carboxylic acid. guidechem.com
The table below summarizes various starting materials and general methodologies for the synthesis of 7-chloro-1H-indazole-3-carboxylic acid.
| Starting Material | General Method | Reference |
| 2-(3-Fluoro-6-nitrobenzene) acetic acid | Catalytic hydrogenation and cyclization | guidechem.com |
| 2-Fluoro-6-methyl-aniline | Multi-step synthesis involving diazotization and cyclization | guidechem.com |
| 1,6-Dichloro-2-nitrobenzene | Nucleophilic substitution and cyclization | guidechem.com |
| 2-Fluoroaniline | Reaction with an active methylene compound, cyclization, and chlorination | guidechem.com |
| 2-(2-Amino-3-chlorophenyl)acetic acid | Diazotization and cyclization | guidechem.com |
Preparation of 3-Methyl-1H-indazole Core Structures
The introduction of a methyl group at the 3-position of the indazole ring is a common structural feature in many biologically active molecules. Several synthetic strategies can be employed to construct the 3-methyl-1H-indazole core.
One widely used method is the reductive cyclization of o-nitro-ketoximes. For example, the synthesis of 3-methyl-1H-indazole is a known process that can be achieved through this pathway. researchgate.net This approach offers a straightforward route to the desired indazole core from readily available starting materials.
Another versatile method involves the reaction of N-tosylhydrazones with nitroaromatic compounds. This reaction proceeds via a [3+2] cycloaddition of an in situ generated diazo compound with an aryne intermediate. This methodology has been successfully applied to the synthesis of various 3-substituted indazoles.
The regioselective alkylation of indazoles provides another avenue for the preparation of 3-methyl-1H-indazole derivatives. While direct alkylation can often lead to a mixture of N1 and N2 isomers, specific conditions can be employed to favor the desired product. connectjournals.com For instance, the use of trialkyl orthoformates in the presence of an acid catalyst can achieve regioselective methylation at the N2 position. connectjournals.com
The following table outlines general synthetic approaches for the preparation of 3-methyl-1H-indazole core structures.
| Synthetic Approach | Key Features | Reference |
| Reductive cyclization of o-nitro-ketoximes | Utilizes readily available starting materials for a direct route to the indazole core. | researchgate.net |
| Reaction of N-tosylhydrazones with nitroaromatics | A versatile method involving a [3+2] cycloaddition to form the indazole ring. | rsc.org |
| Regioselective alkylation | Allows for the introduction of a methyl group at a specific position on the indazole ring. | connectjournals.com |
Derivatization Strategies and Synthetic Transformations of 7 Chloro 3 Methyl 1h Indazole
Functionalization at the Indazole Nitrogen Atoms (N1 and N2)
The presence of two nitrogen atoms (N1 and N2) in the pyrazole (B372694) moiety of the indazole ring allows for the synthesis of two distinct regioisomers upon substitution, typically through alkylation or arylation. researchgate.netingentaconnect.com The regioselectivity of these reactions is a critical aspect of the synthetic strategy and is influenced by several factors, including the nature of the substituents on the indazole core, the electrophile used, and the reaction conditions such as the base and solvent. nih.govd-nb.info
Alkylation of the 1H-indazole scaffold generally produces a mixture of N1 and N2 isomers. researchgate.net The outcome of the reaction is dictated by a combination of steric and electronic effects. Research on various substituted indazoles has shown that electron-withdrawing groups located at the C7 position strongly direct alkylation to the N2 position. nih.govd-nb.info For 7-Chloro-3-methyl-1H-indazole, the chloro group at the C7 position is electron-withdrawing, which would suggest a preference for N2 alkylation. This effect is attributed to the stabilization of the negative charge on the N1 atom during deprotonation, making the N2 atom more nucleophilic.
Conversely, the choice of base and solvent system can be optimized to favor one isomer over the other. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving N1-selective alkylation for a range of substituted indazoles. nih.govd-nb.info This selectivity is often attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which can be influenced by coordinating groups at the C3 position. nih.gov The interplay between these factors allows for the controlled synthesis of either the N1- or N2-alkylated derivatives of this compound, which is essential for structure-activity relationship (SAR) studies.
| Factor | Influence on Regioselectivity | Example Condition / Substituent |
|---|---|---|
| C7-Substituent | Electron-withdrawing groups (e.g., -NO2, -CO2Me) strongly favor N2-alkylation. nih.govd-nb.info | A C7-chloro group is expected to favor N2 substitution. |
| C3-Substituent | Bulky or coordinating groups can favor N1-alkylation, particularly with specific bases. nih.gov | A C3-methyl group provides moderate steric bulk. |
| Base/Solvent System | NaH in THF tends to favor N1-alkylation. nih.govd-nb.info Other conditions (e.g., K2CO3 in DMF) may yield mixtures. researchgate.net | Kinetic control can favor N2, while thermodynamic control can favor the more stable N1 isomer. nih.gov |
Modifications at the C3 Position of the Indazole Ring
Functionalization at the C3 position of the indazole ring is a common strategy for creating diverse libraries of compounds. chim.itmdpi.com While direct modification of the existing methyl group in this compound is challenging, various functional groups can be introduced at this position by starting with a different precursor, such as 7-chloro-1H-indazole, and employing C-H activation or metalation strategies. nih.govnih.gov
The introduction of alkyl groups at the C3 position can be accomplished through several methods. One approach involves the regioselective lithiation or zincation of an N-protected 7-chloro-indazole at the C3 position, followed by quenching with an alkyl halide. chim.it Protecting the N1 or N2 position, for example with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can direct the metalation specifically to the C3 carbon, enabling subsequent reaction with various electrophiles, including alkylating agents. nih.gov Copper-catalyzed C3-selective allylation reactions have also been developed using an "umpolung" strategy where an N-acyloxyindazole acts as an electrophile. nih.govmit.edu
To generate C3-carboxamide and carbonyl chloride derivatives, a common synthetic route starts with the corresponding C3-carboxylic acid. 7-Chloro-1H-indazole-3-carboxylic acid can be synthesized from precursors like 2-chloro-6-nitro-toluene through a series of steps. guidechem.com Once obtained, the carboxylic acid can be converted to the carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride. This activated intermediate can then react with various primary or secondary amines to yield a wide array of N-substituted 7-chloro-1H-indazole-3-carboxamides. derpharmachemica.com Alternatively, direct coupling of the carboxylic acid with amines using standard peptide coupling reagents (e.g., EDC, HOBT) provides a more direct route to the carboxamide derivatives. derpharmachemica.comnih.gov These carboxamides are prevalent motifs in biologically active molecules. nih.gov
Further derivatization at the C3 position can involve the incorporation of amino acids or acetamide (B32628) moieties. Using the C3-carbonyl chloride or activated carboxylic acid of 7-chloro-1H-indazole, coupling with amino acid esters (followed by hydrolysis if the free acid is desired) can be achieved. This method allows for the introduction of chiral building blocks, significantly expanding the chemical space of the derivatives. Similarly, reaction of the C3-carbonyl chloride with ammonia (B1221849) or acetamide nucleophiles would lead to the corresponding primary carboxamide or N-acetylated derivatives.
The indazole core can serve as a foundation for the construction of more complex, fused heterocyclic systems. nih.govresearchgate.net Starting with a suitably functionalized this compound, cyclization reactions can be initiated. For example, the C3-methyl group could be halogenated and then converted to a nucleophile or electrophile to participate in ring formation. A more common approach involves introducing a functional group at C3 that contains a reactive site. For instance, a 7-chloro-3-(2-hydrazinylacetyl)-1H-indazole could undergo intramolecular cyclization to form a pyrazole ring fused to the indazole system. Similarly, reacting a 3-thiocarboxamide derivative with an α-haloketone could lead to the formation of a fused thiazole (B1198619) ring, resulting in an indazolo[3,2-b]thiazole system. sci-hub.se
Substitutions and Modifications at the Benzene (B151609) Ring (C4, C5, C6, C7)
Further functionalization of this compound can be achieved through electrophilic aromatic substitution (EAS) on the benzene portion of the molecule. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents: the C7-chloro group, the C3-methyl group (communicated through the pyrazole ring), and the pyrazole ring itself.
The pyrazole ring is generally considered an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. The chloro group at C7 is also deactivating due to its inductive effect but acts as an ortho-, para-director because of its lone pairs. The C3-methyl group is weakly activating. The combined influence of these groups dictates the position of incoming electrophiles.
Nitration: Nitration of the indazole ring typically occurs on the benzene portion. For 2H-indazoles, site-selective nitration at the C7 position has been achieved using iron(III) nitrate. rsc.org Given that the C7 position is already occupied in the target molecule, nitration would be directed to other available positions (C4, C5, or C6), guided by the existing substituents.
Halogenation: Direct halogenation of the benzene ring is a feasible transformation. Metal-free methods using N-halosuccinimides (NCS, NBS) can achieve regioselective halogenation of indazoles. nih.govrsc.org For 2H-indazoles, halogenation often occurs preferentially at the C3 position, but if that is blocked, substitution on the benzene ring can occur. rsc.orgresearchgate.net The directing effects would likely favor substitution at the C4 or C6 positions, which are ortho and para to the activating influence of the pyrazole N1 atom (in the 1H-tautomer) and influenced by the C7-chloro group.
| Position | Activating/Deactivating Influence | Predicted Reactivity |
|---|---|---|
| C4 | Ortho to the pyrazole ring (N1), meta to the C7-chloro group. Moderately activated. | A likely site for substitution. |
| C5 | Para to the pyrazole ring (N2), meta to the C7-chloro group. Deactivated. | A less likely site for substitution. |
| C6 | Para to the pyrazole ring (N1), ortho to the C7-chloro group. Moderately activated but potentially sterically hindered. | A possible site for substitution, depending on the electrophile's size. |
Introduction of Halogen Substituents (e.g., Chlorine, Bromine)
The introduction of additional halogen atoms onto the this compound core is a critical step in modulating its electronic properties and providing handles for further functionalization, such as cross-coupling reactions. The existing chloro and methyl groups on the indazole ring direct the position of subsequent electrophilic halogenation reactions.
Direct bromination of substituted indazoles often leads to a mixture of products, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituents already present. For instance, the direct bromination of a similar indazole derivative, 4-chloro-1H-indazol-3-amine, with N-bromosuccinimide (NBS) has been shown to yield the undesired 5-bromo regioisomer as the major product. nih.gov This suggests that direct halogenation of this compound would likely occur on the benzene ring, with the precise position influenced by the directing effects of the existing chlorine and methyl groups.
A more controlled approach to introducing halogens involves the functionalization of the indazole ring prior to the halogenation step. For example, lithiation of a protected indazole derivative followed by treatment with a halogen source can provide a more regioselective route to specific halogenated isomers. However, attempts to functionalize the 7-position of a protected 3-aminoindazole derivative through lithiation followed by treatment with bromine resulted in a complex mixture of products, indicating that this approach can be challenging. nih.gov
A plausible strategy for the introduction of a bromine atom onto the this compound core could involve a multi-step sequence starting from a precursor molecule, where regioselective bromination is achieved before the formation of the indazole ring. nih.govresearchgate.net This approach offers greater control over the final substitution pattern.
Table 1: Illustrative Halogenation Reactions on an Indazole Core
| Starting Material | Reagent | Product | Regioselectivity |
| 4-Chloro-1H-indazol-3-amine | NBS | 5-Bromo-4-chloro-1H-indazol-3-amine | Major product |
| Protected 3-aminoindazole | n-BuLi, then Br2 | Complex mixture | Low |
| 2,6-Dichlorobenzonitrile | Brominating agent, then Hydrazine (B178648) | 7-Bromo-4-chloro-1H-indazol-3-amine | High |
This table is illustrative and based on reactions with related indazole compounds.
Strategic C7 Derivatization to Influence Molecular Interactions
The C7 position of the indazole ring is a key site for derivatization to modulate the molecule's interaction with biological targets. The introduction of various functional groups at this position can alter steric bulk, electronic properties, and hydrogen bonding potential, thereby influencing binding affinity and selectivity.
While direct functionalization at the C7 position of a pre-formed indazole can be challenging, as seen with attempted lithiation and borylation reactions nih.gov, strategic synthesis from a functionalized precursor is a more viable approach. For instance, incorporating a substituent at the ortho position of the starting aniline (B41778) derivative in a classic indazole synthesis would result in a C7-substituted indazole.
The nature of the substituent at C7 has a profound impact on the molecule's properties. Electron-withdrawing groups, such as a nitro or carboxylate group at the C7 position, have been shown to confer excellent N-2 regioselectivity in subsequent N-alkylation reactions. beilstein-journals.orgbeilstein-journals.org This is attributed to the electronic influence of the C7 substituent on the nitrogen atoms of the pyrazole ring.
Furthermore, C7 substituents can engage in specific molecular interactions. For example, a substituent capable of forming a hydrogen bond could establish a crucial interaction with a target protein, enhancing binding affinity. The strategic placement of bulky or flexible groups at C7 can also be used to probe the steric constraints of a binding pocket.
Impact of Substituent Position on Chemical Reactivity
The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable. beilstein-journals.org Alkylation of the indazole nitrogen can result in a mixture of N-1 and N-2 alkylated products, and the ratio of these products is highly sensitive to the substitution pattern on the indazole core.
Studies on a range of C-3, -4, -5, -6, and -7 substituted indazoles have highlighted the impact of both steric and electronic effects on the N-1/N-2 regioisomeric distribution of N-alkylation products. beilstein-journals.org For example, electron-withdrawing groups at the C7 position, such as a nitro or carboxylate group, have been observed to strongly favor the formation of the N-2 alkylated product. beilstein-journals.orgbeilstein-journals.org This is attributed to a chelation mechanism where the cation of the base used in the reaction coordinates with the N-2 nitrogen and the electron-withdrawing substituent at C7. beilstein-journals.org
In the case of this compound, the chlorine atom at C7 is an electron-withdrawing group, which would be expected to influence the regioselectivity of N-alkylation, likely favoring substitution at the N-2 position. The methyl group at C3, being an electron-donating group, would also exert an electronic effect, although its impact on N-alkylation regioselectivity is generally less pronounced than that of substituents on the benzene ring.
The reactivity of the benzene portion of the indazole ring is also influenced by the existing substituents. The chloro and methyl groups will direct the position of any electrophilic aromatic substitution reactions, such as nitration or further halogenation.
Structural Elucidation and Spectroscopic Characterization of 7 Chloro 3 Methyl 1h Indazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the solution-state structure of 7-Chloro-3-methyl-1H-indazole. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei within the molecule.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons, the N-H proton, and the methyl group protons. The aromatic region typically shows three distinct signals corresponding to H4, H5, and H6. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing chloro group at position 7 and the electron-donating effect of the pyrazole (B372694) ring. The N-H proton of the indazole ring usually appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The methyl group at position 3 gives rise to a sharp singlet in the upfield region, typically around 2.5 ppm.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals eight distinct signals, corresponding to the eight carbon atoms in the this compound structure. The chemical shifts of the aromatic carbons are spread over the typical aromatic range (approx. 110-145 ppm), with the carbon bearing the chlorine atom (C7) and the bridgehead carbons (C3a and C7a) having characteristic shifts. The carbon of the methyl group (C-CH₃) appears at the high-field end of the spectrum. The C3 carbon, attached to the methyl group, is also clearly identifiable.
¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms in the pyrazole ring. nih.govnih.gov The chemical shifts of N1 and N2 are highly sensitive to substitution and tautomeric form. nih.govresearchgate.net For the 1H-indazole tautomer, N1 (the pyrrole-type nitrogen) and N2 (the pyridine-type nitrogen) exhibit distinct chemical shifts, which differ significantly from those expected for the 2H-indazole tautomer, thereby providing a clear method for tautomeric assignment in solution. researchgate.net
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table is interactive. Click on the headers to sort.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N1-H | ~12.3 (br s) | - |
| C3 | - | ~140.1 |
| C3-CH₃ | ~2.5 (s) | ~15.1 |
| C3a | - | ~126.1 |
| H4 | ~7.5 (d) | ~121.8 |
| H5 | ~7.1 (t) | ~115.4 |
| H6 | ~7.4 (d) | ~114.3 |
| C7 | - | ~137.1 |
Note: Data is representative and may vary based on solvent and concentration. s = singlet, d = doublet, t = triplet, br s = broad singlet.
2D NMR experiments are indispensable for confirming the precise connectivity of atoms, which is crucial for distinguishing between potential regioisomers. researchgate.netslideshare.netprinceton.edusdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would show correlations between the adjacent aromatic protons H4, H5, and H6, confirming their sequence on the benzene (B151609) ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of the protonated aromatic carbons (C4, C5, C6) and the methyl carbon by correlating their respective ¹H and ¹³C signals.
The methyl protons (C3-CH₃) showing correlations to C3 and the bridgehead carbon C3a.
The aromatic proton H6 showing a correlation to the chlorine-bearing carbon C7 and the bridgehead carbon C7a.
The N-H proton showing correlations to C3a and C7a. These correlations firmly establish the position of the chloro and methyl substituents and confirm the fusion of the pyrazole and benzene rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are coupled through bonds. researchgate.net For this compound, a key NOESY correlation would be expected between the methyl protons (at C3) and the aromatic proton at H4. This through-space interaction provides definitive evidence for the placement of the methyl group at C3 adjacent to the H4 position, helping to distinguish it from other isomers.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum provides clear evidence for key structural features. A prominent, often broad, absorption band is observed in the region of 3200-3000 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring. The C-H stretching vibrations of the aromatic ring and the methyl group appear just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
The "fingerprint region" (below 1650 cm⁻¹) contains a wealth of structural information. Aromatic C=C and C=N ring stretching vibrations typically appear in the 1620-1450 cm⁻¹ range. C-H in-plane and out-of-plane bending vibrations provide information about the substitution pattern of the benzene ring. The C-Cl stretching vibration is expected to produce a strong absorption in the lower frequency region, typically between 800 and 600 cm⁻¹.
Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman spectra, the aromatic ring stretching vibrations are typically strong, providing a characteristic signature for the indazole core.
Table 2: Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3200 - 3000 | N-H stretching |
| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |
| ν(C-H) methyl | 2980 - 2870 | Methyl C-H stretching |
| ν(C=C), ν(C=N) | 1620 - 1450 | Ring stretching vibrations |
| δ(C-H) | 1470 - 1000 | C-H bending (in-plane and out-of-plane) |
ν = stretching, δ = bending
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk For this compound (C₈H₇ClN₂), the nominal molecular weight is 166 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 166. A key feature confirming the presence of a chlorine atom is the isotopic peak at M+2 (m/z 168) with a relative intensity of approximately one-third that of the M⁺˙ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu
The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this type of molecule include:
Loss of a methyl radical: A peak at m/z 151 ([M-CH₃]⁺) resulting from the cleavage of the C3-methyl bond.
Loss of a chlorine atom: A peak at m/z 131 ([M-Cl]⁺).
Loss of hydrogen cyanide: Fragmentation of the pyrazole ring can lead to the loss of HCN, resulting in a peak at m/z 139 ([M-HCN]⁺).
These characteristic fragments help to confirm the elemental composition and connectivity of the parent molecule. libretexts.orgnih.govraco.cat
X-ray Crystallography for Solid-State Molecular Architecture and Tautomerism Confirmation
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-chloro-1-methyl-5-nitro-1H-indazole, provides significant insight. nih.govnih.govresearchgate.net
X-ray analysis would confirm the planarity of the fused bicyclic indazole system. nih.gov Crucially, it would unambiguously determine the tautomeric form present in the crystal lattice (1H vs. 2H). For N-unsubstituted indazoles, the 1H-tautomer is typically favored, and molecules often arrange into dimers or catemers (chains) in the solid state through intermolecular N-H···N hydrogen bonds between the N1-H of one molecule and the N2 of a neighboring molecule. researchgate.net These hydrogen bonding networks are a defining feature of the supramolecular chemistry of indazoles. The analysis would also detail other intermolecular interactions, such as π-π stacking or C-H···Cl contacts, that govern the crystal packing.
Advanced Spectroscopic Techniques for Complex Structural Characterization (e.g., XANES for Metal Complexes)
Indazole derivatives are effective ligands in coordination chemistry, forming stable complexes with a variety of transition metals. acs.org For the characterization of such organometallic species, advanced spectroscopic techniques are often required.
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful element-specific technique that provides detailed information about the electronic structure and local coordination environment of the metal center in a complex. nih.govrsc.orgillinois.edusemanticscholar.org
If this compound were used as a ligand to form a metal complex, XANES could be employed to:
Determine the Oxidation State: The energy of the absorption edge is highly sensitive to the oxidation state of the absorbing metal atom.
Probe the Coordination Geometry: The features in the pre-edge and near-edge regions of the spectrum are characteristic of the coordination number and geometry (e.g., tetrahedral, square planar, octahedral) of the metal center.
This technique is particularly valuable for studying complex systems, including catalytic intermediates and metalloproteins, where traditional methods may not be sufficient. nih.gov
Computational Chemistry and Molecular Modeling Studies of 7 Chloro 3 Methyl 1h Indazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about molecular geometries, energies, and electronic properties.
Density Functional Theory (DFT) for Electronic Structure and Tautomeric Stability Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for analyzing the stability of different tautomeric forms of heterocyclic compounds like indazoles. Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form. mdpi.com
For 7-Chloro-3-methyl-1H-indazole, DFT calculations can be employed to determine the relative energies of its 1H and 2H tautomers. These calculations would typically involve geometry optimization of both forms, followed by the computation of their single-point energies. The results help in quantifying the stability difference, which is crucial for understanding its chemical reactivity and biological interactions, as the tautomeric form can influence its binding to a biological target. Factors such as the solvent environment can also be incorporated into DFT calculations to provide a more accurate picture of tautomeric preference under specific conditions. nih.gov
Table 1: Hypothetical DFT Energy Calculations for Tautomers of 7-Chloro-3-methyl-indazole
| Tautomer | Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| This compound | B3LYP/6-311++G(d,p) | -965.12345 | 0.00 |
| 7-Chloro-3-methyl-2H-indazole | B3LYP/6-311++G(d,p) | -965.11589 | 4.74 |
Ab Initio Methods for Geometric Optimization and Spectroscopic Property Prediction
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are another class of quantum chemical calculations that rely on first principles without empirical parameters. These methods are extensively used for the precise determination of molecular geometries and the prediction of spectroscopic properties. rsc.org
For this compound, ab initio calculations can provide a highly accurate optimized molecular structure, detailing bond lengths, bond angles, and dihedral angles. Furthermore, these methods can predict various spectroscopic data, including NMR chemical shifts and vibrational frequencies (IR and Raman spectra). rsc.orgresearchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method, for instance, is often used in conjunction with ab initio or DFT methods to calculate NMR shielding tensors, which can be correlated with experimental spectra to confirm the molecular structure. rsc.org Such predictions are invaluable for the structural elucidation of newly synthesized compounds and for understanding how structural features relate to the molecule's properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are crucial for predicting the activity of unsynthesized compounds and for guiding the design of more potent molecules. longdom.org
2D-QSAR and 3D-QSAR Model Development and Validation
QSAR models can be broadly categorized into 2D-QSAR and 3D-QSAR. 2D-QSAR models correlate biological activity with physicochemical properties or topological indices derived from the 2D representation of molecules. For a series of indazole analogs including this compound, a 2D-QSAR model could be developed to predict, for example, their antimicrobial or anticancer activity. longdom.orgnih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D structures of the molecules. These models calculate steric and electrostatic fields around the aligned molecules and correlate these fields with biological activity. nih.gov For indazole derivatives, 3D-QSAR studies have been successfully used to build predictive models for their activity as enzyme inhibitors. nih.gov The development of any QSAR model requires rigorous validation using both internal (e.g., cross-validation) and external test sets to ensure its robustness and predictive power. nih.gov
Table 2: Typical Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² or r²_cv | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |
| r²_pred | Predictive correlation coefficient for the external test set (external predictivity) | > 0.6 |
Identification of Key Structural Attributes and Descriptors Influencing Biological Activity
A key outcome of a QSAR study is the identification of molecular descriptors and structural features that are critical for biological activity. For this compound and its analogs, these descriptors could be related to:
Steric properties: The size and shape of substituents. 3D-QSAR contour maps can highlight regions where bulky groups are favored or disfavored. nih.gov
Electronic properties: The distribution of charge and the electrostatic potential. The electron-withdrawing nature of the chloro group at position 7 and the electron-donating methyl group at position 3 would significantly influence these properties.
Hydrophobicity: The lipophilicity of the molecule, which affects its ability to cross cell membranes.
Topological indices: Descriptors that describe the connectivity of atoms in the molecule. nih.gov
By analyzing the QSAR model, researchers can understand, for instance, that a halogen at the C7 position and a small alkyl group at the C3 position are important for a specific biological activity. nih.gov
Application of QSAR in Rational Design of Novel Analogs
The ultimate goal of QSAR modeling is to facilitate the rational design of new, more effective compounds. nih.govyoutube.com The insights gained from the QSAR models, particularly the 3D-QSAR contour maps, provide a structural framework for designing novel analogs. nih.gov For example, if a CoMFA map for a series of indazole-based enzyme inhibitors shows a region where positive electrostatic potential is favorable for activity, new analogs of this compound could be designed by introducing electron-withdrawing groups in that specific region. This predictive capability significantly reduces the time and cost associated with synthesizing and testing a large number of compounds, thereby accelerating the drug discovery process. mdpi.com
Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or molecular modeling studies published for the compound This compound that align with the detailed outline requested.
While the broader class of indazole derivatives is a subject of significant interest in computational studies for drug design—including molecular docking, molecular dynamics simulations, and pharmacophore modeling—the specific data required to populate the sections on Ligand-Protein Interaction Analysis, Prediction of Binding Affinities, Elucidation of Critical Active Site Residues, and other requested subsections for this compound is not available in the public domain.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific compound.
Mechanistic Investigations of Biological Activity in Vitro and Molecular Level of 7 Chloro 3 Methyl 1h Indazole Derivatives
Enzyme Inhibition Studies
The therapeutic potential of 7-Chloro-3-methyl-1H-indazole derivatives is often linked to their ability to selectively inhibit the activity of specific enzymes that are critical in various disease pathways. Research in this area has focused on several key enzyme families, including protein kinases and metabolic enzymes.
Tyrosine Kinase Inhibition (e.g., TTK, Akt)
While specific studies on this compound derivatives targeting Tyrosine Threonine Kinase (TTK) and Akt are not extensively available in the reviewed literature, broader research into indazole-based compounds has demonstrated significant potential in tyrosine kinase inhibition. The indazole scaffold is recognized as a valuable pharmacophore in the design of kinase inhibitors.
One area of related research involves a 7-substituted indazole derivative, PrINZ, which was developed as an analog-sensitive inhibitor of the kinase Akt. This work highlights the potential for substitution at the 7-position of the indazole ring to influence interactions within the kinase active site. The development of PrINZ, a 7-substituted version of the Akt inhibitor A-443654, underscores the feasibility of modifying the indazole core to achieve selective kinase inhibition.
Furthermore, computational studies have been conducted to investigate indazole scaffolds as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a type of tyrosine kinase. These in silico analyses aim to design novel indazole-based molecules with the necessary pharmacophoric features to act as potent VEGFR-2 inhibitors by interacting with the ATP-binding site of the enzyme. This line of inquiry supports the broader potential of substituted indazoles, including those with a 7-chloro substitution, as tyrosine kinase inhibitors.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and bipolar disorder. The indazole scaffold has been a key structural motif in the development of GSK-3β inhibitors.
Research into 1H-indazole-3-carboxamide derivatives has yielded potent GSK-3β inhibitors. Although not specifically featuring the 7-chloro-3-methyl substitution pattern, these studies provide valuable structure-activity relationship (SAR) insights. For instance, the optimization of an indazole-based GSK-3 inhibitor led to a compound with an IC50 value of 0.004 μM. This work demonstrated that modifications to the indazole core could significantly impact both potency and selectivity, including mitigating off-target effects such as hERG channel activity.
In silico studies have also been employed to design and evaluate new indazole derivatives as potential GSK-3β inhibitors. These computational approaches compare newly designed compounds to known potent indazole-based inhibitors, such as 3-(5-chloro-1-methyl-indol-3-yl)-4-[1-[3-(triazol-1-yl)propyl]indazol-3-yl]pyrrole-2,5-dione, which exhibits an IC50 of 0.003 μM. Such studies help in predicting the drug-like properties and bioactivity scores of novel derivatives. While direct experimental data on this compound derivatives as GSK-3β inhibitors is limited in the available literature, the established importance of the indazole core in potent GSK-3β inhibition suggests that this specific substitution pattern warrants further investigation.
IDO1 Enzyme Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. Overexpression of IDO1 in the tumor microenvironment can lead to immune suppression, making it an attractive target for cancer immunotherapy. The indazole scaffold has emerged as a promising framework for the development of IDO1 inhibitors.
Studies have shown that the N-hydrogen on the indazole ring is critical for inhibitory activity, as N-methylation leads to a loss of function. This suggests that a hydrogen bonding interaction within the active site of IDO1 is a key determinant of inhibitor binding. Research on N′-hydroxyindazolecarboximidamides has demonstrated that substitutions on the indazole ring can influence IDO1 inhibitory potency. For example, the synthesis of a (Z)-N-(3-Chloro-4-fluorophenyl)-N′-hydroxy-1H-indazole-7-carboximidamide derivative indicates that modifications at the 7-position are synthetically accessible and can be explored for their impact on activity.
Furthermore, molecular modeling studies of indazole derivatives within the IDO1 active site have provided insights into their binding modes. These studies suggest that the indazole core can interact with key residues and the heme group, which is essential for catalysis. While direct inhibitory data for this compound derivatives against IDO1 is not prevalent in the current body of literature, the foundational research on related indazole structures provides a strong rationale for their potential as IDO1 inhibitors.
Inhibition of Mycobacterium tuberculosis KasA
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel therapeutic agents that act on new molecular targets. One such target is the β-ketoacyl-ACP synthase KasA, an essential enzyme involved in the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. Indazole-based compounds have been identified as promising inhibitors of KasA.
A notable indazole sulfonamide inhibitor of KasA, known as DG167, has served as a lead compound for further optimization. Structure-based drug design efforts have led to the development of "transposed" indazole analogs, including derivatives of 3-methyl-1H-indazole, which have shown improved antitubercular activity. For instance, the synthesis of 3-methyl-1H-indazol-5-amine is a key step in producing these more potent inhibitors.
These optimized 3-methyl-indazole derivatives have demonstrated significant improvements in whole-cell activity against M. tuberculosis H37Rv, with some analogs exhibiting minimum inhibitory concentrations (MIC) up to three-fold better than the original hit compound. The table below summarizes the in vitro activity of selected transposed 3-methyl-indazole analogs.
| Compound | M. tuberculosis H37Rv MIC (μM) | Vero Cell CC50 (μM) | Selectivity Index (CC50/MIC) |
|---|---|---|---|
| DG167 | 0.39 | >150 | >385 |
| 5g | 0.20 | >150 | >750 |
| 12 | 0.20 | >150 | >750 |
| 13 | 0.10 | >150 | >1500 |
| 14 | 0.10 | >150 | >1500 |
These findings underscore the potential of 3-methyl-indazole derivatives, and by extension, this compound derivatives, as a promising class of antitubercular agents targeting KasA.
Cellular Pathway Modulation
Beyond direct enzyme inhibition, this compound derivatives can exert their biological effects by modulating intracellular signaling pathways that govern fundamental cellular processes. A key area of investigation is their ability to influence pathways leading to programmed cell death and the regulation of the cell division cycle.
Induction of Apoptosis and Cell Cycle Modulation
The induction of apoptosis and the modulation of the cell cycle are critical mechanisms for the anticancer activity of many therapeutic agents. While specific studies focusing on this compound derivatives are limited, research on broader classes of indazole derivatives has provided evidence for their involvement in these pathways.
For example, a series of 3-amino-1H-indazole derivatives has been shown to exhibit broad-spectrum antiproliferative activity against various cancer cell lines. Mechanistic studies of a lead compound from this series, designated W24, revealed that it inhibits cell proliferation by inducing G2/M cell cycle arrest and promoting apoptosis. This was associated with the regulation of key proteins involved in these processes, such as Cyclin B1, BAD, and Bcl-xL. Furthermore, the compound was found to induce changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential, which are often linked to the intrinsic apoptotic pathway.
These findings suggest that the indazole scaffold can serve as a foundation for compounds that modulate critical cellular pathways related to cell survival and proliferation. Although direct evidence for this compound derivatives is yet to be established in the reviewed literature, the pro-apoptotic and cell cycle-modulating activities of other indazole derivatives provide a strong rationale for investigating this specific subclass in the context of cancer therapeutics.
Impact on Bcl2 Family Members and p53/MDM2 Pathway
Certain derivatives of 1H-indazole have been investigated for their potential to induce apoptosis and influence cell cycle progression in cancer cells. One study on a series of indazole derivatives found that a particularly potent compound, referred to as 6o, likely exerts its antitumor effects by inhibiting members of the Bcl2 family and interfering with the p53/MDM2 pathway in a manner that is dependent on the concentration of the compound. nih.govbohrium.comnih.gov This suggests that some indazole derivatives can trigger programmed cell death and halt the proliferation of cancer cells by modulating key regulatory proteins involved in these critical cellular processes. nih.govbohrium.comnih.gov
Mechanism of Action as an Acylating Agent or via Bioreduction
The specific mechanism of action for this compound derivatives as acylating agents or through bioreduction is not extensively detailed in the currently available research.
In Vitro Activity against Specific Biological Targets
Derivatives of 1H-indazole have demonstrated notable antiproliferative activity against a range of human cancer cell lines in vitro. A methyl thiazolyl tetrazolium (MTT) colorimetric assay was used to evaluate the inhibitory activities of a series of indazole derivatives against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govbohrium.com
One particular study highlighted a compound, 6o, which showed a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govbohrium.com This compound also exhibited significant selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM for HEK-293 (human embryonic kidney) cells. nih.govbohrium.com
The antiproliferative activity of these derivatives was found to be influenced by the nature and position of substituents on the indazole core. For instance, in one series of compounds, the presence of a para-fluorine substituent was crucial for antitumor activity against K562 cells. nih.gov In another series, the antitumor activity against Hep-G2 cells was significantly affected by the substituent on the benzene (B151609) ring at the C-5 position of the indazole. nih.gov
| Cancer Cell Line | Cell Type | Compound | IC50 (µM) |
|---|---|---|---|
| K562 | Chronic Myeloid Leukemia | Compound 6o | 5.15 |
| A549 | Lung Carcinoma | - | Data not specified |
| MCF7 | Breast Cancer | - | Data not specified |
| PC-3 | Prostate Cancer | - | Data not specified |
| Hep-G2 | Hepatoma | - | Data not specified |
Indazole derivatives have been recognized for their broad-spectrum antimicrobial properties. nih.gov A series of N-methyl-3-aryl indazoles demonstrated activity against several bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.govorientjchem.org The biological evaluation of these compounds revealed that some possess moderate to good in vitro antimicrobial activities. orientjchem.org The development of potent antimicrobial activity was a key focus in the synthesis of these indazole derivatives. orientjchem.org
| Microorganism | Type | Activity |
|---|---|---|
| Xanthomonas campestris | Bacteria | Active |
| Escherichia coli | Bacteria | Active |
| Bacillus cereus | Bacteria | Active |
| Bacillus megaterium | Bacteria | Active |
| Candida albicans | Fungus | Active |
Certain chloro-substituted 1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity. Specifically, 3-chloro-6-nitro-1H-indazole derivatives were tested against three Leishmania species: L. infantum, L. tropica, and L. major. nih.gov The inhibitory potency of these compounds was found to be dependent on the Leishmania species. nih.gov While most compounds showed no activity against L. tropica and L. major, seven derivatives exhibited strong to moderate activity against L. infantum. nih.gov One compound, in particular, was reported as a promising growth inhibitor of Leishmania major. nih.gov Molecular docking studies have suggested that these derivatives may act as potent antileishmanial agents by targeting the enzyme trypanothione (B104310) reductase (TryR) in Leishmania infantum. nih.gov
Receptor Binding Affinity Studies (e.g., Estrogen Receptor, 5-HT Receptors)
Some indazole derivatives have been investigated for their binding affinity to various receptors. There are reports of certain indazole derivatives acting as ligands for the estrogen receptor. orientjchem.org Additionally, research has been conducted on novel 1,7-annelated indole (B1671886) derivatives, which are structurally related to indazoles, as potential 5-HT3 antagonists. nih.gov These studies have shown that some of these compounds display a high affinity for 5-HT3 receptors. nih.gov However, specific binding affinity data for this compound itself to estrogen or 5-HT receptors is not detailed in the available literature.
Structure Activity Relationship Sar Studies and Lead Optimization for 7 Chloro 3 Methyl 1h Indazole Analogs
Impact of Substituent Position on Biological Efficacy
Role of C3-Methyl Substitution in Potency
The C3 position of the indazole ring is a frequent site for modification to modulate biological activity. The presence of a methyl group at this position can significantly impact the compound's interaction with its biological target. While direct studies on 7-Chloro-3-methyl-1H-indazole are specific, broader research on indazole analogs provides valuable insights. For instance, functionalization at the C3 position is a common strategy in the development of kinase inhibitors. The substituent at C3 can influence the orientation of the molecule within the ATP-binding pocket of a kinase, thereby affecting inhibitory potency. The methyl group, being a small, lipophilic substituent, can contribute to favorable van der Waals interactions with hydrophobic residues in the target protein.
In the context of developing antitumor agents, the 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment for tyrosine kinases. nih.gov While not a methyl group, this highlights the criticality of the C3-substituent in mediating interactions with key biological targets. The substitution at C3 is a key element in many synthetic strategies for creating diverse indazole libraries for drug discovery. chim.it
Effects of C7 Derivatization on Target Selectivity and Binding
Derivatization at the C7 position of the indazole ring plays a crucial role in determining target selectivity and binding affinity. The chlorine atom in this compound already establishes a specific electronic and steric environment. Replacing or adding substituents at this position can fine-tune the molecule's properties.
Studies on other heterocyclic systems have shown that modifications at equivalent positions can lead to significant changes in selectivity. For example, in the development of inhibitors for various enzymes, altering substituents on the benzene (B151609) portion of the heterocyclic system can exploit subtle differences in the amino acid composition of the target's binding site, leading to enhanced selectivity for the desired target over off-targets. The introduction of different groups at C7 can alter the molecule's electrostatic potential and hydrogen bonding capabilities, thereby influencing its binding orientation and selectivity.
Influence of Halogen Position on Activity Profile
The position of the halogen atom on the indazole ring is a critical determinant of the compound's activity profile. The presence of a chlorine atom at the C7 position, as in this compound, has specific implications for its biological activity. Halogen atoms can influence a molecule's properties through steric, electronic, and lipophilic effects. acs.org They can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.
The migration of halogen atoms in azole compounds has been a subject of study, indicating the potential for different positional isomers to have distinct properties. researchgate.net Research on 3-chloro-6-nitro-1H-indazole derivatives has demonstrated their potential as antileishmanial candidates, where the specific substitution pattern is key to their biological activity. nih.govresearchgate.net Shifting the chlorine from C7 to other positions, such as C5 or C6, would likely result in a different activity profile due to altered interactions with the biological target. For instance, a 5-bromo-1H-indazol-3-amine was used as a starting material for a series of antitumor compounds, underscoring the importance of the halogen's position. nih.gov
| Compound/Analog Class | Position of Halogen | Observed or Expected Impact on Activity |
| 7-Chloro-1H-indazole scaffold | C7 | Influences electronic distribution and potential for specific interactions within a binding pocket. |
| 3-Chloro-6-nitro-1H-indazole | C3, C6 (Nitro) | Showed promising antileishmanial activity, indicating this substitution pattern is favorable for this specific target. nih.govresearchgate.net |
| 5-Bromo-1H-indazole scaffold | C5 | Utilized as a precursor for potent antitumor agents, suggesting this position is amenable to modifications that enhance anticancer activity. nih.gov |
Correlation of Physicochemical Properties with Biological Activity
The biological activity of this compound analogs is closely linked to their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. Quantitative Structure-Activity Relationship (QSAR) studies on related heterocyclic compounds have demonstrated that these properties can be modeled to predict biological activity. mdpi.comresearchgate.net
Design Principles for Enhancing Specific Therapeutic Properties
The design of more potent and selective this compound analogs relies on established principles of medicinal chemistry and lead optimization. researchgate.net These principles involve the strategic modification of the lead compound to improve its pharmacokinetic and pharmacodynamic properties.
Strategies for Optimizing Anticancer Activity
Given the prevalence of the indazole scaffold in anticancer drug discovery, several strategies can be employed to optimize the anticancer activity of this compound analogs. nih.govnih.gov One key approach is molecular hybridization, where the indazole core is combined with other pharmacophores known to exhibit anticancer properties. nih.gov
Another critical strategy involves targeting specific molecular pathways implicated in cancer progression. For instance, many indazole-based anticancer agents are kinase inhibitors. nih.gov Therefore, modifications to the this compound structure could be guided by the goal of improving its binding affinity and selectivity for a particular cancer-related kinase. This can be achieved through computational modeling and structure-based drug design, which can predict how different substituents at various positions on the indazole ring will interact with the target kinase.
A study on 1H-indazole-3-amine derivatives identified a compound that exhibited a promising inhibitory effect against a chronic myeloid leukemia cell line. nih.govbohrium.com This compound was found to induce apoptosis and affect the cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.govnih.gov This suggests that designing this compound analogs that can modulate these pathways could be a fruitful strategy for developing effective anticancer agents.
| Strategy | Rationale | Example from Related Indazoles |
| Molecular Hybridization | Combine the indazole core with other known anticancer pharmacophores to create a molecule with enhanced or synergistic activity. | A series of 3,5-disubstituted indazole derivatives were constructed to explore more targets of action with kinases. nih.gov |
| Targeting Kinases | Modify the structure to improve binding affinity and selectivity for specific cancer-related kinases. | The 1H-indazole-3-amine structure is an effective hinge-binding fragment for tyrosine kinases. nih.gov |
| Modulating Apoptosis Pathways | Design analogs that can induce apoptosis in cancer cells by targeting key regulatory proteins like Bcl2 or the p53 pathway. | A potent indazole derivative was shown to affect apoptosis and the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.govnih.gov |
Approaches for Improving Enzyme Inhibitory Potency
The optimization of enzyme inhibitory potency for analogs of this compound involves a multifaceted approach, leveraging detailed structural information of the target enzyme's active site. While specific SAR data for this compound is not extensively available in the public domain, general principles derived from related indazole-based inhibitor series can be applied.
Key strategies for enhancing potency often revolve around modifying substituents at various positions of the indazole ring to exploit specific interactions within the enzyme's binding pocket. For kinase inhibitors, the indazole core frequently serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
Structure-Activity Relationship (SAR) Insights from Related Indazole Analogs:
Studies on various indazole-based kinase inhibitors have demonstrated that substitutions at the C3, C5, and C7 positions can significantly impact potency. For instance, in a series of 3-substituted 1H-indazoles, the introduction of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov.
Furthermore, research on 7-substituted indazoles as nitric oxide synthase (NOS) inhibitors revealed that the nature of the substituent at the C7 position dramatically influences both potency and selectivity. For example, a nitrile group at the C7 position of the indazole ring resulted in potency comparable to the well-known inhibitor 7-nitro-1H-indazole, while a carboxamide group at the same position conferred selectivity for the neuronal NOS isoform nih.gov. The addition of a bromine atom at the C3 position of 7-cyano-1H-indazole further enhanced inhibitory effects tenfold, highlighting the synergistic effect of substitutions at different positions nih.gov.
These findings suggest that for this compound analogs, systematic exploration of various functional groups at other positions of the indazole ring and on the methyl group at C3 would be a rational approach to improving enzyme inhibitory potency. The goal is to identify substituents that can engage in additional favorable interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces, with the target enzyme.
Illustrative Data on Enzyme Inhibitory Potency of Indazole Analogs:
To illustrate the impact of substitutions on potency, the following table presents hypothetical data based on common observations in kinase inhibitor development.
| Compound ID | R1 (at C5) | R2 (at C6) | Target Kinase IC50 (nM) |
| 1 | H | H | 500 |
| 1a | -OCH3 | H | 250 |
| 1b | H | -F | 300 |
| 1c | -OCH3 | -F | 100 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound analogs.
Pharmacokinetic Property Considerations for Preclinical Progression (e.g., Metabolic Stability)
Beyond potent enzyme inhibition, the progression of a compound to preclinical and clinical development is contingent upon its pharmacokinetic profile. A critical parameter in this profile is metabolic stability, which influences the compound's half-life and oral bioavailability. The indazole scaffold is often considered a metabolically robust heterocycle, frequently employed as a bioisosteric replacement for more labile groups like phenols to improve metabolic stability pharmablock.com.
The primary sites of metabolism for drug candidates are often electron-rich aromatic rings and benzylic positions, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. For this compound analogs, potential metabolic soft spots could include the indazole ring itself or appended substituents.
Lead optimization strategies to enhance metabolic stability often involve:
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine or chlorine, at metabolically vulnerable positions can decrease the electron density of the ring and reduce its susceptibility to oxidative metabolism.
Blocking Metabolic Sites: Introducing bulky groups or heteroatoms can sterically hinder the access of metabolic enzymes to a labile position.
Isosteric Replacements: Replacing a metabolically unstable moiety with a more stable isostere, a common application of the indazole ring itself pharmablock.com.
In vitro assays using liver microsomes are standard practice for evaluating the metabolic stability of new chemical entities. These assays measure the rate of disappearance of the parent compound over time, from which parameters like half-life (t½) and intrinsic clearance (CLint) can be calculated. A longer half-life and lower clearance are generally desirable for a drug candidate.
Illustrative Data on Metabolic Stability of Indazole Analogs:
The following table provides a hypothetical representation of metabolic stability data for a series of this compound analogs in human liver microsomes (HLM).
| Compound ID | Modification | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1 | Parent Compound | 15 | 92.4 |
| 1d | Addition of -CF3 to a phenyl substituent | 45 | 30.8 |
| 1e | Replacement of a phenyl with a pyridine (B92270) ring | 60 | 23.1 |
| 1f | Introduction of a cyclopropyl (B3062369) group | >120 | <11.5 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound analogs.
Future Directions and Research Perspectives in 7 Chloro 3 Methyl 1h Indazole Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
Future research will likely focus on developing more efficient and selective methods for synthesizing the 7-chloro-3-methyl-1H-indazole core. While traditional methods for indazole synthesis exist, modern techniques offer significant advantages in terms of yield, purity, and environmental impact.
C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for constructing diverse heterocyclic compounds, including indazoles. rsc.orgmdpi.comnih.gov This approach allows for the direct formation of C-C or C-N bonds, bypassing the need for pre-functionalized starting materials. Future studies could explore rhodium(III) or cobalt(III)-catalyzed C-H activation strategies to assemble the this compound scaffold from simpler precursors, potentially improving atom economy and reducing synthetic steps. rsc.orgnih.govnih.gov
Flow Chemistry: The use of continuous flow reactors offers enhanced safety, reproducibility, and scalability compared to traditional batch synthesis. acs.orgvapourtec.comresearchgate.netacs.org Applying flow chemistry to the synthesis of this compound could enable better control over reaction parameters such as temperature and pressure, leading to higher yields and purities. acs.orgvapourtec.commdpi.com This technology would be particularly advantageous for large-scale production.
Photoredox Catalysis: Visible-light photoredox catalysis has gained traction as a sustainable and mild method for organic synthesis. nih.govacs.orgresearchgate.netdoaj.orgrsc.org This technique could be employed to forge the N-N bond of the indazole ring under ambient conditions, offering a green alternative to traditional methods that often require harsh reagents. nih.govresearchgate.net
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| C-H Activation | Increased atom economy, reduced synthetic steps, access to novel analogues. rsc.orgnih.gov | Development of selective catalysts for the specific substitution pattern. |
| Flow Chemistry | Improved safety, scalability, and reproducibility; precise control over reaction conditions. acs.orgmdpi.com | Optimization of reactor design and reaction parameters for continuous production. |
| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy sources, novel bond formations. nih.govresearchgate.net | Identification of suitable photocatalysts and reaction pathways. |
Exploration of New Derivatization Strategies for Diversified Biological Activity
To explore the full therapeutic potential of this compound, future research must focus on creating diverse libraries of derivatives. This can be achieved through various strategic modifications to the core structure.
Scaffold Hopping and Bioisosteric Replacement: The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors. pharmablock.com It can act as a bioisostere for other important moieties like phenols or indoles, often improving metabolic stability and target affinity. pharmablock.comnih.gov Future work could involve replacing parts of known bioactive molecules with the this compound core to discover novel drugs with improved properties. google.comcnr.itresearchgate.net For instance, replacing the phenol (B47542) group in known GluN2B antagonists with an indazole has been shown to retain high affinity while preventing rapid metabolism. nih.gov
Functionalization of the Indazole Core: The indazole ring system offers multiple sites for functionalization. The N1 and N2 positions, as well as the benzene (B151609) ring, can be modified to modulate the compound's physicochemical properties and biological activity. Introducing different substituents can alter lipophilicity, hydrogen bonding capacity, and steric profile, which are crucial for target engagement.
Integration of Advanced Computational Methods for Predictive Modeling and Design
Computational chemistry plays a vital role in modern drug discovery by accelerating the design and optimization of lead compounds.
Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target. Such models can be generated based on known active compounds and used to screen large virtual libraries for new potential hits. ugm.ac.idugm.ac.idnih.gov This approach could be used to identify novel scaffolds that incorporate the this compound moiety and are predicted to be active against a desired target.
Molecular Docking: Molecular docking simulations can predict the preferred binding orientation of a ligand to a target protein. nih.govijper.orgmdpi.com This information is invaluable for understanding structure-activity relationships (SAR) and for rationally designing more potent and selective derivatives of this compound. nih.gov For example, docking studies have been used to guide the optimization of indazole-based inhibitors for targets like Aurora kinases and FGFR1. nih.govbenthamdirect.com
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the drug discovery process is crucial to avoid late-stage failures. ijper.org Computational tools can estimate these properties for virtual derivatives of this compound, helping to prioritize compounds with favorable drug-like characteristics. biotech-asia.org
| Computational Method | Application to this compound Research | Expected Outcome |
| Pharmacophore Modeling | Identifying essential features for binding to a specific target. ugm.ac.idnih.gov | Design of new derivatives with improved target affinity. |
| Molecular Docking | Predicting binding modes and energies within a target's active site. nih.govmdpi.com | Rationalization of SAR and guidance for lead optimization. |
| In Silico ADMET | Predicting drug-like properties of virtual compounds. ijper.orgbiotech-asia.org | Prioritization of candidates with favorable pharmacokinetic profiles. |
Identification of Undiscovered Molecular Targets and Signaling Pathways
The indazole scaffold is a key component of many approved and investigational drugs that target a wide range of proteins, particularly protein kinases. nih.govresearchgate.netrsc.org Future research should aim to identify the specific molecular targets of this compound and its derivatives.
Given the prevalence of indazoles as kinase inhibitors, it is plausible that this compound could show activity against one or more kinases. biotech-asia.org Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. Potential kinase families to investigate include:
Fibroblast Growth Factor Receptors (FGFRs) nih.govbenthamdirect.comnih.gov
Vascular Endothelial Growth Factor Receptors (VEGFRs) biotech-asia.org
Extracellular signal-regulated kinases (ERK1/2) nih.gov
Phenotypic screening followed by target deconvolution techniques could reveal novel and unexpected biological activities and molecular targets for this compound, potentially expanding its therapeutic applications.
Leveraging Structure-Based Design for Precision Medicinal Chemistry
Once a molecular target for this compound is identified and its structure is known, structure-based drug design (SBDD) can be employed for precise optimization.
Fragment-Based Drug Discovery (FBDD): FBDD is an approach where small molecular fragments are screened for binding to a target, and then grown or merged to create more potent lead compounds. nih.govresearchgate.netnih.govbohrium.com The indazole core itself is considered a privileged fragment in FBDD. pharmablock.comnih.gov If the this compound scaffold is identified as a fragment hit, it can be systematically elaborated to improve its affinity and selectivity for the target protein. nih.govresearchgate.net This method was successfully used to develop potent aminoindazole inhibitors of PDK1. nih.gov
Lead Optimization: With a crystal structure of the target protein in complex with a this compound-based ligand, medicinal chemists can rationally design modifications to enhance binding interactions, improve selectivity, and optimize pharmacokinetic properties. This iterative process of design, synthesis, and testing is a hallmark of modern precision medicinal chemistry.
Application in Agrochemical and Materials Science Research
While the primary focus for indazole derivatives has been in medicine, their unique chemical properties suggest potential applications in other fields.
Agrochemicals: There is a continuous need for new fungicides and insecticides with novel modes of action to combat resistance. googleapis.com Some indazole derivatives have been patented for their fungicidal and insecticidal properties. googleapis.comgoogle.com Future research could involve screening this compound and its analogues for activity against various plant pathogens and insect pests, potentially leading to the development of new crop protection agents. cabidigitallibrary.org
Materials Science: The rigid, aromatic structure of the indazole ring system could be exploited in the development of novel organic materials. Potential areas of exploration include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other applications in organic electronics where charge transport and photophysical properties are important.
Q & A
Q. Basic
- 1H/13C NMR : Essential for confirming the indazole backbone and substituent positions. For instance, the methyl group at position 3 typically appears as a singlet near δ 2.5 ppm, while aromatic protons in the indazole ring show splitting patterns consistent with adjacent chlorine substitution .
- IR Spectroscopy : Identifies functional groups, such as N-H stretches (~3450 cm⁻¹) for the indazole NH and C-Cl stretches (~750 cm⁻¹) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (C₈H₇ClN₂: calc. 166.03 g/mol) and isotopic patterns for chlorine .
- HPLC-PDA : Ensures purity (>97%) by detecting trace impurities, with reverse-phase C18 columns and acetonitrile/water gradients as optimal mobile phases .
How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Advanced
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Using programs like SHELXL for refinement and WinGX/ORTEP for visualization, researchers can:
- Resolve positional disorder in the methyl or chloro groups.
- Analyze anisotropic displacement parameters to confirm planar geometry of the indazole ring.
- Detect hydrogen bonding or π-stacking interactions influencing crystallographic packing. For example, the NH group often forms hydrogen bonds with adjacent molecules, which can be modeled using SHELXL’s restraints .
What strategies address contradictory bioactivity data in pharmacological models for this compound?
Advanced
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or off-target effects. Methodological approaches include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., enzymatic vs. cell-based assays) to identify context-dependent activity .
- Metabolic Stability Studies : Use liver microsomes or hepatocytes to assess if metabolic degradation explains discrepancies between in vitro and in vivo results .
- Selectivity Profiling : Screen against related targets (e.g., kinase panels) to rule out cross-reactivity .
How do modifications at the 3-methyl and 7-chloro positions affect biological target interactions?
Q. Advanced
- 3-Methyl Group : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility. Substituent bulk here can sterically hinder binding to flat active sites (e.g., ATP pockets in kinases) .
- 7-Chloro Group : Electron-withdrawing effects stabilize aromatic π-systems, favoring interactions with hydrophobic pockets. Chlorine’s van der Waals radius may also complement halogen-binding motifs in proteins .
- SAR Studies : Replace chlorine with fluoro or nitro groups to compare electronic effects, or methyl with ethyl/cyclopropyl to probe steric tolerance .
What protocols ensure purity and stability during experimental handling?
Q. Basic
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .
- Storage : Store under inert gas (Ar) at -20°C in amber vials to prevent photodegradation. Lyophilization is recommended for long-term stability .
- Handling : Avoid aqueous solutions at extreme pH to prevent hydrolysis of the indazole ring .
How can computational modeling predict binding affinities for this compound?
Q. Advanced
- Molecular Docking (MOE) : Dock this compound into target protein structures (PDB IDs) to predict binding poses and calculate docking scores. Focus on residues forming halogen bonds (e.g., backbone carbonyls) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy to validate interactions .
- QSAR Models : Train models using datasets of indazole derivatives to correlate substituent properties (ClogP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
